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Executive Summary

P110 trifluoroacetate (P110-TFA) is a rationally designed heptapeptide conjugated to a TAT
carrier sequence. Unlike general mitochondrial fission inhibitors (e.g., Mdivi-1) that blunt global
Drp1 activity, P110 selectively blocks the interaction between Dynamin-related protein 1 (Drpl)
and Mitochondrial fission 1 protein (Fis1).[1][2][3][4][5]

This selectivity is critical: The Drpl-Fisl axis is primarily engaged during pathological stress
(oxidative stress, ischemia, neurotoxicity), whereas physiological fission (required for
mitophagy and biogenesis) relies on Drpl interactions with Mff and MiD49/51. Consequently,
P110 inhibits aberrant fragmentation and apoptosis without compromising basal mitochondrial
homeostasis.[3][5][6]

Chemical & Pharmacological Profile
Structural Specifications

P110 is a chimeric peptide comprising a homology domain derived from Drpl (residues 49-55)
linked to a TAT transduction domain for cell permeability.
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Property Specification

Peptide Name P110 Trifluoroacetate

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-GIn-Arg-Arg-
Sequence Arg-Gly-Gly-Asp-Leu-Leu-Pro-Arg-Gly-Ser-NH:2
(TAT-GG-P110)

) ] DLLPRGS (Homologous to Drpl residues 49—
Functional Domain

55)
Carrier Domain YGRKKRRQRRR (TAT 47-57)
Linker GG (Diglycine spacer)
Molecular Weight ~2427.8 Da (Free base)

Trifluoroacetate (TFA).[1] The TFA counter-ion
Salt Form improves solubility and stability during HPLC

purification.

Water: >1 mg/mL (often up to 5-10 mg/mL).
Solubility Stock solutions in DMSO or sterile water are

standard.

Mechanism of Action (The Drpl-Fisl Axis)

P110 functions as a decoy.[2] It mimics the Drpl sequence that binds to Fisl1.[3] By saturating
Fisl receptors on the outer mitochondrial membrane (OMM), it prevents the recruitment of
activated Drpl during stress events.

Key Differentiator:
e Mdivi-1: Inhibits Drp1l GTPase activity and self-assembly. Affects all fission events.

e P110: Sterically hinders only the Drpl-Fisl interface.[3] Drpl is still free to bind Mff/MiD49/51
for housekeeping fission.

Mechanistic Visualization
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The following diagram illustrates the selective inhibition pathway of P110 compared to
physiological fission.
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Caption: P110 selectively blocks the Drpl-Fisl interaction (Pathological) while sparing the
Drpl-Mff axis (Physiological).

Experimental Protocols
In Vitro Application (Cell Culture)

Objective: Prevent mitochondrial fragmentation in SH-SY5Y, HK-2, or primary neurons under
stress (e.g., MPP+, H202).
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Reagents:

e P110-TFA Stock: 1 mM in sterile water or DMSO (Store at -80°C).

o Control Peptide: TAT-scrambled or TAT-only (Essential for validating peptide specificity).
Protocol:

e Seeding: Plate cells to reach 70-80% confluency.

e Pre-treatment (Critical): Add P110 (1 pM) to the culture media 30 minutes prior to stress
induction.

o Note: 1 uM is the consensus effective concentration.[7] Higher doses (10 uM) may be
used but require toxicity controls.

e Stress Induction: Add stressor (e.g., 2 mM MPP+ or 100 uM H203) in the presence of P110.
 Incubation: Incubate for 1-24 hours depending on the assay endpoint.
o Validation Assays:

o Morphology: Stain with MitoTracker Deep Red. Use confocal microscopy to quantify
aspect ratio and form factor.

o Interaction: Perform Co-IP. Pull down Drpl and immunoblot for Fis1.[3][8] P110 treatment
should abolish this band.[3][6]

In Vivo Application (Rodent Models)

Objective: Neuroprotection or organ protection (IRI) in mice/rats.

Formulation:

e Dissolve P110-TFA in sterile saline or PBS.

o Alert: Ensure pH is near physiological (7.4) if using high concentrations, as TFA is acidic.

Dosing Regimens:
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Model Route Dose Frequency Reference
Parkinson’s Daily (osmotic .

IP 3 mglkg Qietal., 2013
(MPTP) pump) or BID
Alzheimer’s Continuous (3 )

SC/Pump 3 mg/kg/day Joshi et al., 2018
(5xFAD) months)

Single dose (30
Renal IRI IP 0.5 mg/kg min pre- Lietal., 2024

ischemia)

| Sepsis (LPS) | IP | 0.5 mg/kg | Single dose | MedChemEXxpress |

Workflow Visualization:
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Caption: Standard in vivo workflow for P110 administration and assessment.

Troubleshooting & Validation
Common Pitfalls

» TFA Toxicity: In sensitive primary cultures, the TFA counter-ion can sometimes cause mild
cytotoxicity.

o Solution: If observed, perform a salt exchange to acetate or hydrochloride, or include a
vehicle control containing an equivalent amount of TFA.

o Peptide Stability: P110 is a peptide.[3][5][7][8][9][10][11][12] Avoid repeated freeze-thaw
cycles. Aliquot stock (1 mM) into single-use tubes at -80°C.
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» False Negatives: P110 is stress-dependent. It will not alter mitochondrial morphology in
healthy, unstressed control cells.[3] This is a feature, not a bug.

Validation Checklist

Every experiment using P110 must include:
o TAT Control: A group treated with TAT-only peptide to rule out carrier effects.

o Western Blot: Verify Drpl levels. P110 should not change total Drpl levels, only its
mitochondrial localization or interaction with Fis1.[3][4][6]

o Positive Control: Use Mdivi-1 (10-50 uM) as a comparator for total fission inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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